molecular formula C9H11ClO2 B1209049 3,4-Dimethoxybenzyl chloride CAS No. 7306-46-9

3,4-Dimethoxybenzyl chloride

Cat. No.: B1209049
CAS No.: 7306-46-9
M. Wt: 186.63 g/mol
InChI Key: WWHJLVMBXXXUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzyl chloride (CAS 7306-46-9; C₉H₁₁ClO₂; MW 186.64) is a benzyl chloride derivative with methoxy substituents at the 3- and 4-positions of the aromatic ring. It is a key intermediate in organic synthesis, particularly in pharmaceuticals (e.g., papaverine) and agrochemicals .

Preparation Methods

Chloromethylation of 3,4-Dimethoxybenzene

Chloromethylation involves introducing a chloromethyl group (-CH2Cl) onto the aromatic ring of 3,4-dimethoxybenzene. This method is widely used in industrial settings due to scalability and cost-effectiveness.

Phase-Transfer Catalyzed Chloromethylation

Reaction Conditions :

  • Substrates : 3,4-Dimethoxybenzene, paraformaldehyde, HCl gas.

  • Catalyst : Cetyltrimethylammonium bromide (CTAB).

  • Solvent : Concentrated H2SO4 (76%).

  • Temperature : 80°C for 4 hours .

Procedure :

  • Combine 3,4-dimethoxybenzene (70 g, 0.5 mol), paraformaldehyde (20 g, 0.67 mol), and CTAB (28 g, 0.07 mol) in H2SO4.

  • Introduce HCl gas over 5–6 hours at 30°C.

  • Extract with hexane and distill to isolate 3,4-dimethoxybenzyl chloride.

Outcomes :

  • Yield : 85% .

  • Purity : >97% (GC analysis).

  • Key Byproducts : 4,5-Bis(chloromethyl)veratrol (11–16 g/L) .

Biphasic System Chloromethylation

Reaction Conditions :

  • Solvent : Tetrachlormethane (CCl4).

  • Temperature : 28–32°C.

  • Duration : 5–6 hours .

Procedure :

  • Saturate a mixture of 3,4-dimethoxybenzene (1.7 kg, 12.3 mol) and paraformaldehyde (426 g) in CCl4 with HCl gas.

  • Neutralize excess acid with NaOH (pH 6).

  • Separate organic phase and purify via distillation.

Outcomes :

  • Yield : 50–53% (based on converted substrate) .

  • Challenges : Thermal instability of intermediates necessitates inert atmospheres .

Substitution of 3,4-Dimethoxybenzyl Alcohol

This method converts 3,4-dimethoxybenzyl alcohol to the corresponding chloride using thionyl chloride (SOCl2). It is preferred for laboratory-scale synthesis due to simplicity and high yields.

Thionyl Chloride-Mediated Substitution

Reaction Conditions :

  • Substrate : 3,4-Dimethoxybenzyl alcohol.

  • Reagent : SOCl2 (2–3 equivalents).

  • Solvent : Diethyl ether or dichloromethane.

  • Catalyst : Pyridine (0.5–1 mol%) .

Procedure :

  • Dissolve 3,4-dimethoxybenzyl alcohol (16.8 g, 100 mmol) in anhydrous ether.

  • Add SOCl2 (14.75 g, 125 mmol) dropwise under ice cooling.

  • Stir at room temperature for 12 hours.

  • Quench with ethanol, extract with ether, and evaporate to isolate product .

Outcomes :

  • Yield : 97% .

  • Purity : Off-white solid (mp 40–42°C) .

  • Advantages : Minimal byproducts and no need for column chromatography .

Industrial-Scale Substitution

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF).

  • Additive : N,N-Dimethylformamide (DMF, 0.5 mL).

  • Temperature : Room temperature .

Procedure :

  • Mix 3,4-dimethoxybenzyl alcohol (18.21 g, 0.1 mol) with THF (40 mL) and DMF.

  • Add SOCl2 (3 g, 0.025 mol) dropwise.

  • Stir for 8 hours and purify via distillation.

Outcomes :

  • Yield : 82.8–83.6% .

  • Cost Efficiency : Recyclable solvents reduce production costs .

Comparative Analysis of Methods

Parameter Chloromethylation Alcohol Substitution
Yield 50–85% 82–97%
Reaction Time 4–6 hours 8–12 hours
Scalability Industrial Laboratory/Industrial
Byproducts Polycondensed derivatives Minimal
Environmental Impact HCl gas emissions Corrosive SOCl2

Key Observations :

  • Chloromethylation is ideal for bulk production but requires stringent HCl handling.

  • Alcohol substitution offers higher yields and purity but involves toxic SOCl2 .

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Principle : Accelerates reaction kinetics using microwave irradiation.
Conditions :

  • Power : 300 W.

  • Time : 20 minutes.

  • Yield : 90% (preliminary data) .

Biocatalytic Approaches

Enzymes : Lipases or esterases for selective chlorination.
Advantages : Eco-friendly, avoids harsh reagents .

Industrial Applications and Case Studies

  • Pharmaceuticals : Intermediate for antihypertensive drugs (e.g., Verapamil) .

  • Agrochemicals : Precursor for fungicides and herbicides .

  • Polymer Chemistry : Monomer for specialty resins .

Chemical Reactions Analysis

Reaction Procedure

  • Dissolve 3,4-dimethoxybenzyl alcohol in anhydrous dichloromethane.

  • Add thionyl chloride dropwise while stirring at low temperatures (ice bath).

  • Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours).

  • Quench the reaction with ethanol or water to neutralize excess thionyl chloride.

  • Extract the product using organic solvents and purify it via column chromatography.

Yield and Purity

The typical yield of this reaction can range from 70% to 85%, depending on the specific conditions and purification methods used .

Nucleophilic Substitution Reactions

3,4-Dimethoxybenzyl chloride can undergo nucleophilic substitution reactions due to the presence of the leaving group (chloride). Common nucleophiles include:

  • Sodium Cyanide (NaCN) : Reacts to form 3,4-dimethoxybenzyl cyanide.

    3 4 Dimethoxybenzyl chloride+NaCN3 4 Dimethoxybenzyl cyanide+NaCl\text{3 4 Dimethoxybenzyl chloride}+\text{NaCN}\rightarrow \text{3 4 Dimethoxybenzyl cyanide}+\text{NaCl}
  • Ammonia (NH₃) : Reacts to form the corresponding amine.

Acylation Reactions

This compound can participate in acylation reactions to form ketones or esters when reacted with acyl chlorides or anhydrides.

  • Example: Reaction with acetic anhydride can yield acetanilide derivatives.

Friedel-Crafts Reactions

In the presence of a Lewis acid catalyst (like BF₃), it can undergo Friedel-Crafts acylation to produce substituted aromatic compounds.

Characterization Techniques

The products obtained from reactions involving this compound are often characterized using:

  • Infrared Spectroscopy (IR)

  • Nuclear Magnetic Resonance (NMR)

  • Mass Spectrometry (MS)

These techniques confirm the structure and purity of synthesized compounds.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3,4-Dimethoxybenzyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the synthesis of compounds targeting Mycobacterium tuberculosis, where it was involved in alkylation reactions that yielded significant products with variable yields depending on the conditions used .

Synthesis of Bioactive Compounds
The compound is also pivotal in the synthesis of bioactive molecules. A study highlighted its role in creating (±)-3,4-dimethoxybenzyl-4-methyloctanoate, which exhibited chemical properties similar to capsinoids, indicating potential applications in nutraceuticals .

Material Science

Polymer Chemistry
In polymer chemistry, this compound has been employed as a building block for creating functional polymers. Its reactivity allows for modifications that enhance the properties of polymers used in coatings and adhesives.

Biochemical Research

Enzyme Substrates
Research indicates that this compound can act as a substrate for various enzymatic reactions. Its derivatives have been studied for their interactions with chloroperoxidases, illustrating its relevance in biochemistry and environmental science .

Data Table: Synthesis and Yield Information

Application Reaction Conditions Yield (%) Notes
Synthesis of Mycobacterium drugsAlkylation with p-methoxybenzyl iodide53Multigram scale production
Synthesis of bioactive compoundsEsterification with methyloctanoyl chlorideVariableSimilar properties to capsinoids
Polymer synthesisVarious coupling reactionsHighEnhances polymer properties

Case Studies

  • Synthesis of Anti-Tuberculosis Agents
    • A detailed study demonstrated the use of this compound in synthesizing complex structures aimed at combating tuberculosis. The compound was reacted under specific conditions to yield desired products effectively .
  • Development of Functional Polymers
    • Research on the incorporation of this compound into polymer matrices showed improved mechanical and thermal properties. This application is crucial for developing advanced materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The presence of the electron-withdrawing chloride group makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the chloride group is replaced by other functional groups. The methoxy groups at the 3 and 4 positions also influence the compound’s reactivity by donating electron density to the aromatic ring, stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow crystalline solid.
  • Melting Point : 48–51°C .
  • Synthesis : Typically prepared via chlorination of 3,4-dimethoxybenzyl alcohol using SOCl₂ or HCl under anhydrous conditions, yielding 51–90% .
  • Reactivity : The benzyl chloride group undergoes nucleophilic substitution (e.g., with amines, cyanides) or participates in esterification/alkylation reactions .

Comparison with Structural Analogs

3,4-Dimethoxybenzoyl Chloride (CAS 3535-37-3)

  • Structure : C₉H₉ClO₃; differs by replacing the benzyl chloride (–CH₂Cl) with a carbonyl chloride (–COCl).
  • Molecular Weight : 200.62 .
  • Reactivity : Acts as an acylating agent for esters/amides rather than alkylation.
  • Applications : Used in peptide coupling and synthesis of aromatic ketones .

Comparison Highlights :

Property 3,4-Dimethoxybenzyl Chloride 3,4-Dimethoxybenzoyl Chloride
Functional Group –CH₂Cl –COCl
Reactivity Nucleophilic substitution Acylation
Key Use Alkylation, pharmaceuticals Ester/amide synthesis

3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0)

  • Structure : Methoxy groups at 3- and 5-positions (vs. 3,4-).
  • Molecular Weight : 186.64 (identical to 3,4-isomer).
  • Physical State : White crystalline solid.
  • Melting Point : 46–48°C .
  • Reactivity : Similar nucleophilic substitution but altered regioselectivity in reactions due to meta-substitution.

Comparison Highlights :

Property This compound 3,5-Dimethoxybenzyl Chloride
Substituent Positions 3,4- (ortho) 3,5- (meta)
Melting Point 48–51°C 46–48°C
Electronic Effects Electron-donating (para) Electron-donating (meta)

3,4-Dichlorobenzyl Chloride (CAS 102-47-6)

  • Structure : Chlorine substituents at 3- and 4-positions.
  • Molecular Formula : C₇H₅Cl₃.
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl groups, leading to faster nucleophilic substitution .
  • Applications : Intermediate in pesticides and polymers .

Comparison Highlights :

Property This compound 3,4-Dichlorobenzyl Chloride
Substituents –OCH₃ (electron-donating) –Cl (electron-withdrawing)
Reactivity Moderate High
Key Use Pharmaceuticals Agrochemicals

3,4-Dimethoxybenzyl Bromide (CAS Not Provided)

  • Structure : Benzyl bromide analog of this compound.
  • Reactivity : Higher leaving group ability (Br⁻ vs. Cl⁻), enabling faster SN2 reactions.
  • Applications : Similar to the chloride but preferred in reactions requiring milder conditions .

Comparison Highlights :

Property This compound 3,4-Dimethoxybenzyl Bromide
Halide Cl Br
Leaving Group Ability Moderate High
Stability More stable Less stable (light-sensitive)

Agrochemicals

  • 3,4-Dichlorobenzyl chloride is preferred for pesticides, as electron-withdrawing Cl groups enhance reactivity with biological targets .

Material Science

  • 3,4-Dimethoxybenzoyl chloride forms stable esters used in polymer coatings .

Biological Activity

3,4-Dimethoxybenzyl chloride (DMBC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and applications in medicinal chemistry. This article explores the biological activity of DMBC, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) attached to a benzyl chloride structure. The synthesis of DMBC typically involves the chlorination of 3,4-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂), which yields DMBC with a high purity and yield, often exceeding 80% .

Antimicrobial Properties

Research indicates that DMBC exhibits significant antimicrobial activity. In a study assessing the efficacy of various benzyl chlorides against bacterial strains, DMBC showed potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Cytotoxic Effects

DMBC has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies revealed that DMBC induces apoptosis in human lung epithelial carcinoma cells (A549) by disrupting mitochondrial membrane potential and activating caspase pathways. The IC₅₀ value for A549 cells was determined to be approximately 25 µM, indicating a promising avenue for further research in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of DMBC. In animal models of neurodegenerative diseases, administration of DMBC resulted in reduced oxidative stress markers and improved cognitive function. This suggests that DMBC may exert protective effects on neuronal cells, potentially through its antioxidant properties .

The biological activity of DMBC can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : DMBC has been shown to modulate ROS levels within cells, promoting a balance that favors cell survival under stress conditions.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, DMBC can lead to programmed cell death in malignant cells.
  • Cell Membrane Interaction : Studies indicate that DMBC interacts with lipid membranes, affecting membrane fluidity and integrity, which may contribute to its antimicrobial effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effectiveness of various substituted benzyl chlorides found that DMBC was particularly effective against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship, suggesting that the presence of methoxy groups enhances antimicrobial potency .
  • Cancer Cell Studies : In a laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of DMBC. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxybenzyl chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via chlorination of 3,4-dimethoxybenzyl alcohol. A classic method involves bubbling dry HCl gas through a solution of the alcohol in anhydrous ether at 0–5°C, yielding ~90% product after purification . Key factors include:

  • Temperature control : Excess heat may lead to side reactions (e.g., ether cleavage).
  • Solvent choice : Anhydrous ether minimizes hydrolysis of the chloride product.
  • Purification : Washing with NaHCO₃ neutralizes residual HCl, and drying over MgCl₂ ensures anhydrous conditions .

Q. What safety protocols are critical when handling this compound in the lab?

This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Methodological precautions include:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use spark-free tools and static-safe equipment to avoid ignition (H222, H314 hazards) .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. In case of exposure, flush skin/eyes with water for 15 minutes and seek medical attention (P305+P351+P338) .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification : Recrystallization from hexane/ethyl acetate (1:1) removes impurities .
  • Characterization :
    • ¹H/¹³C NMR : Peaks at δ ~4.5 ppm (CH₂Cl) and δ ~3.8 ppm (OCH₃) confirm structure .
    • GC-MS : A molecular ion peak at m/z 186.6 (C₉H₁₁ClO₂⁺) and absence of alcohol peaks (~m/z 168) confirm purity .

Advanced Research Questions

Q. How does this compound function as a protecting group in multistep syntheses, and what are its limitations?

This reagent is used to protect alcohols via 3,4-dimethoxybenzyl (DMB) ethers, which are stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or oxidation (DDQ). Limitations include:

  • Steric hindrance : Bulky substrates may reduce coupling efficiency.
  • Side reactions : Competing Friedel-Crafts alkylation can occur with electron-rich aromatics .
  • Optimization : Ag₂O or Ba(OH)₂ catalysts improve selectivity in DMF .

Q. What strategies resolve contradictions in reported yields for this compound-derived pharmaceutical intermediates?

For example, in papaverine synthesis, conflicting yields arise from:

  • Cyclization conditions : Bischler-Napieralski cyclization (POCl₃ vs. PCl₅) affects dihydroisoquinoline intermediate (19.4.6) purity .
  • Reduction methods : Raney nickel vs. LiAlH₄ for converting 3,4-dimethoxybenzyl cyanide (19.4.2) to homoveratrylamine (19.4.3) impacts byproduct formation .
  • Resolution : Use HPLC (C18 column, acetonitrile/H₂O gradient) to monitor intermediate ratios and adjust stoichiometry .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

Decomposition via hydrolysis or oxidation is minimized by:

  • Stabilizers : Adding 1% hydroquinone inhibits radical-mediated oxidation .
  • Packaging : Amber glass vials with PTFE-lined caps reduce light/oxygen exposure .
  • Quality checks : Monthly FT-IR analysis to detect carbonyl peaks (~1700 cm⁻¹), indicating acid formation .

Q. What role does this compound play in synthesizing HPLC internal standards, and how is reproducibility ensured?

It is esterified with carboxylic acids (e.g., 4-methyloctanoic acid) to create nonpolar standards like (±)-DMBO. Key steps:

  • Chloride activation : Thionyl chloride converts acids to acyl chlorides (e.g., 4-methyloctanoyl chloride) .
  • Esterification : Stirring at 40°C with DMAP catalyst achieves >95% conversion .
  • Validation : Compare ¹³C NMR shifts of synthetic DMBO with commercial references (δ ~170 ppm for ester carbonyl) .

Q. Methodological Considerations

Q. What spectroscopic and chromatographic methods differentiate this compound from its hydrolysis products?

  • TLC : Hexane/ethyl acetate (3:1) with UV detection (Rf ~0.7 for chloride vs. Rf ~0.3 for 3,4-dimethoxybenzyl alcohol) .
  • IR spectroscopy : Absence of OH stretches (~3400 cm⁻¹) confirms no alcohol contamination .
  • Karl Fischer titration : Moisture content <0.1% ensures stability .

Q. How can computational modeling optimize reaction pathways involving this compound?

  • DFT calculations : Predict transition states for SN₂ displacement reactions (e.g., benzylation of amines).
  • Solvent effects : COSMO-RS models optimize solvent polarity to enhance nucleophilicity .
  • Case study : Simulated activation energy for DMB-ether formation aligns with experimental yields (R² >0.9) .

Q. What are the environmental impacts of this compound, and how can waste be managed?

  • Toxicity : Classified as H411 (toxic to aquatic life).
  • Neutralization : Treat waste with 10% NaOH to hydrolyze residual chloride to 3,4-dimethoxybenzyl alcohol, then incinerate .
  • Alternatives : Biodegradable benzyl analogs (e.g., 4-nitrobenzyl chloride) reduce ecological footprint .

Properties

IUPAC Name

4-(chloromethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHJLVMBXXXUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223338
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7306-46-9
Record name Veratryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7306-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1,2-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (288 g) is added over 1.5 hour to a stirred solution of 2,3-dimethoxybenzyl alcohol (400 g) and 2,6-lutidine in methylene chloride (2 l). The reaction mixture is then stirred for 30 minutes after which it is washed with 2 N hydrochloric acid (7×1 l) and then with water. The organic layer is separated, dried (MgSO4) and evaporated to give a residue, which upon distillation yields 3,4-dimethoxybenzyl chloride (375 g), b.p. 145°-150° C. at 20-25 nm (waterpump vacuum). The material solidifies on standing.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4-dimethoxybenzyl alcohol (20 g, 119 mmol) was dissolved in toluene (60 ml) and cooled to 0° C. Thionyl chloride (7.48 g, 61.4 mmol) was added dropwise to the cooled solution of the alcohol over a period of 30 minutes, and the reaction was maintained at 0° C. for an additional 30 minutes. The reaction was quenched by pouring onto an ice/water mix (100 ml), and the organic phase was separated. The aqueous phase was then extracted into toluene (2×20 ml) and the combined toluene solution was dried over anhydrous sodium sulfate. The toluene was removed at reduced pressure to afford an oil which solidified upon standing, with a yield of 21 g. The material was characterized as a single spot by thin layer chromatography (TLC).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 235 g of veratryl alcohol in 1.4 liters of dry methylene chloride, 200 g of thionyl chloride was added dropwise while cooling with ice, and the mixture was stirred at room temperature overnight. The resulting dark brown reaction solution was poured into one liter of ice water. The pH of the solution was adjusted to 7.0 with sodium bicarbonate. The methylene chloride layer was separated, washed with water, dehydrated, and concentrated to dryness under vacuum to obtain 220 g of 3,4-dimethoxybenzyl chloride having a melting point of 50° to 51° C.
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 5 g (29.73 mmol.) of 3,4-dimethoxybenzyl alcohol was dissolved in 25 ml of dichloromethane. The obtained solution was placed in an ice-bath, and to this was dropwise added a solution of 2.16 ml (29.74 mmol.) of thionyl chloride in 5 ml of methylene chloride. The mixture was then stirred at room temperature for 1 hour. The mixture was placed under reduced pressure at room temperature to distill off the solvent to give 5.624 g of the desired compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

180 kg. of 1,2-dimethoxy-benzene are chloromethylated with 44 kg. of paraformaldehyde and 280 kg. of concentrated hydrochloric acid at 48°-70° C in benzene as medium. The benzene solution of the 1,2-dimethoxy-4-chloromethyl-benzene thus obtained is heated with an aqueous solution of 105 kg. of sodium cyanide in the presence of fatty alcohol sulfonate emulsifier, under stirring. After removing the solvent 200-210 kg. of crude 3,4-dimethoxy-benzene cyanide are obtained, which may be purified by means of fractionating in vacuo in the presence of 3-5 kg. of triethylamine. At 110° to 168° C per 20 Hgmm (vapour temperature) 54-58 kg. of a forerun whereafter at 168°-196° C/5-8 Hgmm. 102-106 kg. of 3,4-dimethoxy-benzylcyanide as main fraction are obtained. The forerun contains predominantly 1,2-dimethoxy-benzene- and a small amount of 3,4-dimethoxy-benzyl cyanide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.